Retapamulin is a semi-synthetic antibiotic derived from pleuromutilin, a natural product obtained from the fungus Pleurotus mutilis. It is classified as a pleuromutilin antibiotic and is primarily used in topical formulations for treating skin and skin-structure infections caused by Gram-positive bacteria. Retapamulin's unique mechanism of action involves the selective inhibition of bacterial protein synthesis, distinguishing it from other antibiotics that target similar pathways. This specificity minimizes the potential for cross-resistance with other antibiotic classes, making it a valuable therapeutic option in clinical settings .
Retapamulin is synthesized from pleuromutilin, which was originally discovered in the 1950s. The compound belongs to the class of antibiotics known as pleuromutilins, which are characterized by their ability to inhibit protein synthesis in bacteria. The semi-synthetic modification of pleuromutilin to create retapamulin enhances its efficacy against various Gram-positive pathogens while maintaining a favorable safety profile for topical use .
The synthesis of retapamulin involves several key steps:
Retapamulin has a complex molecular structure characterized by a tricyclic diterpenoid framework. Its molecular formula is CHO, and it has a molecular weight of approximately 348.44 g/mol. The structure features a unique side chain at the C-14 position, which plays a critical role in its interaction with the ribosomal peptidyl transferase center, enhancing binding affinity and antibacterial activity .
Retapamulin undergoes several critical reactions that are integral to its mechanism of action:
These reactions highlight retapamulin's unique mode of action compared to other antibiotic classes.
Retapamulin exerts its antibacterial effects through a well-defined mechanism:
This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotic classes.
These properties influence its formulation as a topical agent and its efficacy against target bacteria.
Retapamulin is primarily used in clinical settings for:
CAS No.: 26543-10-2
CAS No.: 107419-07-8
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0